

Nootkatone: A Technical Guide to its FDA and EPA Regulatory Approval

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid ketone, is the principal aromatic constituent of grapefruit (Citrus paradisi) and is also found in the Alaska yellow cedar (Chamaecyparis nootkatensis).[1] Its distinct grapefruit aroma and flavor have led to its long-standing use in the food and fragrance industries. More recently, **nootkatone** has garnered significant attention for its potent insect repellent and insecticidal properties. This dual-use profile has necessitated regulatory evaluation by both the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent and the U.S. Environmental Protection Agency (EPA) for its use as a pesticide. This technical guide provides an in-depth overview of the regulatory status of **nootkatone**, summarizing the key toxicological data and experimental protocols that formed the basis of its approval by these agencies, and delves into its mode of action as an insecticide.

FDA Regulatory Status: Generally Recognized as Safe (GRAS)

Nootkatone is permitted for direct addition to food for human consumption as a synthetic flavoring substance and adjuvant in accordance with the Code of Federal Regulations, Title 21, Section 172.515.[2] Its status as "Generally Recognized as Safe" (GRAS) is based on a history of consumption in food and a thorough review of safety and toxicity data by expert panels, such



as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][3][4]

Toxicological Data Supporting GRAS Status

The GRAS determination for **nootkatone** is supported by a range of toxicological studies. While specific proprietary data submitted for the original FEMA GRAS assessment is not entirely in the public domain, published safety assessments and regulatory documents provide insight into the key findings. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment of **nootkatone**, which includes a summary of a key oral toxicity study.[5]

Toxicological Endpoint	Species	Study Duration	Dose Levels	Key Findings	Reference
Repeated Dose Oral Toxicity	Rat (Sprague Dawley)	28 days	10 mg/kg/day	No treatment- related adverse effects reported.	[5]

JECFA evaluated **nootkatone** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2][3] The estimated daily per capita intake of **nootkatone** from its use as a flavoring agent is low.[6]

Experimental Protocols for Key FDA-Reviewed Studies

The toxicological studies supporting the GRAS status of **nootkatone** were conducted following established protocols, likely similar to the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

A GLP-compliant 28-day oral toxicity study was conducted to support the GRAS status of **nootkatone**.[5] The general protocol for such a study, based on OECD Guideline 407, is as follows:

• Test Animals: Typically, young, healthy adult rats (e.g., Sprague Dawley) are used, with an equal number of males and females in each group.



- Administration: The test substance is administered orally by gavage daily for 28 days. A
 control group receives the vehicle only.
- Dose Levels: At least three dose levels and a control group are typically used to establish a dose-response relationship.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- Pathology: All animals are subjected to a gross necropsy, and selected organs are weighed.
 Histopathological examination of organs and tissues is performed.

EPA Regulatory Status: Registered Biopesticide

On August 10, 2020, the EPA registered **nootkatone** as a new active ingredient for use in insecticides and insect repellents.[7] It is classified as a biopesticide due to its natural origin. The EPA's registration decision was based on a comprehensive review of human health and environmental toxicity data.

Toxicological Data Supporting EPA Registration

The EPA evaluated a battery of acute toxicity studies to assess the potential hazards of **nootkatone**. These studies were conducted in accordance with established EPA and OECD guidelines. The results indicated that **nootkatone** has a low acute toxicity profile, placing it in Toxicity Category IV, the lowest toxicity category for all routes of exposure.[1][6]



Toxicological Endpoint	Species	Guideline	Result	Toxicity Category	Reference
Acute Oral Toxicity	Rat	OECD 420/425 (likely)	LD50 > 2250 mg/kg	IV	[1][8]
Acute Dermal Toxicity	Rat	OECD 402 (likely)	Low Toxicity	IV	[1]
Acute Inhalation Toxicity	Rat	OECD 403 (likely)	Low Toxicity	IV	[1]
Primary Eye Irritation	Rabbit	OECD 405 (likely)	Non-irritating	IV	[1]
Primary Dermal Irritation	Rabbit	OECD 404 (likely)	Slightly irritating	IV	[1]
Dermal Sensitization	Mouse	OECD 429 (LLNA)	Not a sensitizer	N/A	[1]

Experimental Protocols for Key EPA-Reviewed Studies

The following are detailed methodologies for the key acute toxicity studies typically required for EPA pesticide registration, based on OECD guidelines.

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Typically female rats are used.
- Procedure (UDP): A single animal is dosed at a starting dose level. If the animal survives, the
 next animal is dosed at a higher fixed increment. If it dies, the next is dosed at a lower
 increment. This continues until a stopping criterion is met.
- Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using maximum likelihood methods.

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- Objective: To determine the toxicity of a substance applied to the skin.
- Test Animals: Rats or rabbits.
- Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
- Endpoint: The LD50 is determined based on mortality observed over a 14-day period.
- Objective: To determine the toxicity of a substance when inhaled.
- Test Animals: Rats.
- Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).
- Endpoint: The LC50 (the concentration estimated to be lethal to 50% of the animals) is determined.
- Objective: To assess the potential of a substance to cause skin irritation.
- Test Animals: Albino rabbits.
- Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal. The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The Primary Irritation Index (PII) is calculated based on the severity of the skin reactions.
- Objective: To assess the potential of a substance to cause eye irritation.
- Test Animals: Albino rabbits.
- Procedure: A small amount of the test substance is instilled into one eye of the test animal.
 The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specified intervals.



- Endpoint: The severity of eye irritation is scored.
- Objective: To determine the potential of a substance to cause allergic contact dermatitis.
- Test Animals: Mice.
- Procedure: The test substance is applied to the dorsum of the ear daily for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. A few hours later, the draining auricular lymph nodes are excised and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
- Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive result.

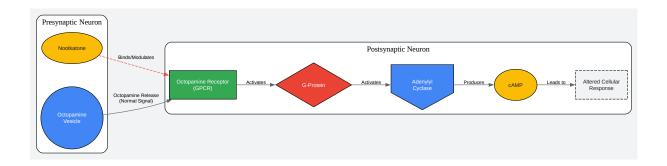
Mode of Action as an Insect Repellent and Insecticide

Nootkatone exhibits a dual action against various arthropods, acting as both a repellent and an insecticide.[9][10] Its mode of action is believed to be multi-faceted, targeting the nervous system of insects.[11] This unique mechanism of action makes it a valuable tool in combating insecticide resistance.[12]

Interaction with Octopamine Receptors

One proposed mechanism of action for **nootkatone** is its interaction with octopamine receptors in insects. Octopamine is an important neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a role in various physiological processes. By interfering with octopamine signaling, **nootkatone** can disrupt normal nerve function, leading to repellency and, at higher concentrations, toxicity.





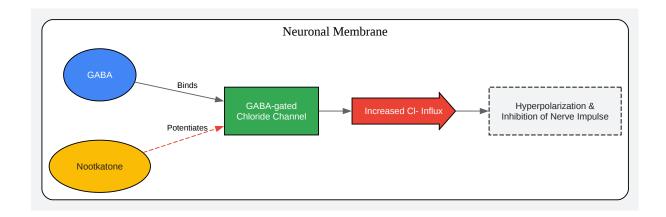
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Nootkatone's interaction with octopamine receptor signaling.

Potentiation of GABAergic Signaling

Recent research has also demonstrated that **nootkatone** potentiates y-aminobutyric acid (GABA)-mediated signaling in insects.[9][10][13] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By enhancing the effect of GABA, **nootkatone** can lead to an increased influx of chloride ions into neurons, causing hyperpolarization and inhibiting nerve impulses. At low concentrations, this disruption of synaptic transmission contributes to its repellent effect, while at higher doses, it can lead to paralysis and death.[9][10][11]





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Nootkatone's potentiation of GABAergic signaling.

Conclusion

Nootkatone possesses a strong safety profile that has led to its approval by the FDA as a GRAS flavoring agent and its registration by the EPA as a biopesticide. Its low mammalian toxicity, combined with a unique dual mode of action against insects, makes it a promising and valuable compound for both the food and pest control industries. Further research into its specific molecular targets and the development of optimized formulations will likely expand its applications in the future.

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- To cite this document: BenchChem. [Nootkatone: A Technical Guide to its FDA and EPA Regulatory Approval]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787617#nootkatone-fda-and-epa-regulatory-status]

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